molecular formula C14H9ClN2O5 B2664935 2-[(4-Chlorophenyl)carbamoyl]-6-nitrobenzoic acid CAS No. 115002-83-0

2-[(4-Chlorophenyl)carbamoyl]-6-nitrobenzoic acid

Cat. No.: B2664935
CAS No.: 115002-83-0
M. Wt: 320.69
InChI Key: JWBXYHKBVXKSRK-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)carbamoyl]-6-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chlorophenyl group, a carbamoyl group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)carbamoyl]-6-nitrobenzoic acid typically involves the reaction of 4-chloroaniline with 6-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)carbamoyl]-6-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The carbamoyl group can be hydrolyzed to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-[(4-Chlorophenyl)amino]-6-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloroaniline and 6-nitrobenzoic acid.

Scientific Research Applications

2-[(4-Chlorophenyl)carbamoyl]-6-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)carbamoyl]-6-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Chlorophenyl)carbamoyl]butanoic acid: Similar structure but with a butanoic acid core instead of a benzoic acid core.

    2-[(4-Chlorophenyl)carbamoyl]benzoic acid: Lacks the nitro group present in 2-[(4-Chlorophenyl)carbamoyl]-6-nitrobenzoic acid.

Uniqueness

This compound is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-chlorophenyl)carbamoyl]-6-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O5/c15-8-4-6-9(7-5-8)16-13(18)10-2-1-3-11(17(21)22)12(10)14(19)20/h1-7H,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBXYHKBVXKSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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